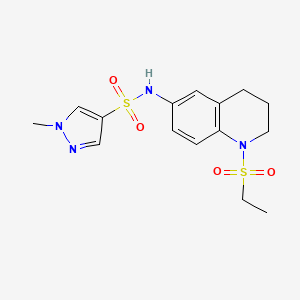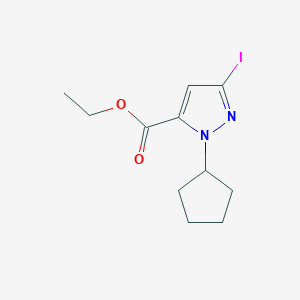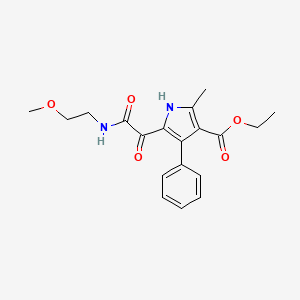
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has been of significant interest in various fields of scientific research. This compound’s unique structural configuration makes it a versatile candidate for exploration in chemical, biological, medicinal, and industrial applications.
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline
Reactants: : Tetrahydroquinoline and ethyl sulfonyl chloride
Conditions: : Anhydrous conditions, solvent like dichloromethane, catalyst such as triethylamine
Procedure: : Reacting tetrahydroquinoline with ethyl sulfonyl chloride in the presence of a base to obtain 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline.
Step 2: : Coupling with 1-methyl-1H-pyrazole-4-sulfonamide
Reactants: : 1-methyl-1H-pyrazole-4-sulfonamide and synthesized intermediate from Step 1
Conditions: : Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Procedure: : Combining the intermediate with 1-methyl-1H-pyrazole-4-sulfonamide under coupling conditions to form the final product.
Industrial Production Methods
Large-scale production involves optimizing the reaction conditions to ensure high yield and purity, often employing continuous flow reactors for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The ethylsulfonyl group can undergo oxidation to sulfone or sulfoxide derivatives.
Reduction: : The compound can be reduced, though selectively, to modify specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions in the pyrazole or tetrahydroquinoline moieties.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: : Use of reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: : Reagents such as halogens, alkylating agents under respective conditions (acidic, basic, or neutral).
Major Products
Depending on the reactions, the products could include sulfone derivatives, reduced tetrahydroquinoline compounds, or substituted pyrazole analogs.
Aplicaciones Científicas De Investigación
Chemistry: : Utilized in synthesizing novel compounds for material science or chemical biology.
Biology: : As a probe in biochemical studies, it helps in understanding enzyme functions or cellular processes.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Used in developing advanced materials, polymers, and as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit certain kinases or disrupt protein-protein interactions, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(quinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide
N-(ethylsulfonylquinolin-6-yl)-1H-pyrazole-4-sulfonamide
N-(1-methylquinolin-6-yl)-1H-pyrazole-4-sulfonamide
Uniqueness
Compared to other similar compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide has a unique combination of sulfonyl and tetrahydroquinoline groups, enhancing its chemical stability and biological activity. Its structural elements confer distinct reactivity patterns, making it a valuable molecule for developing new therapeutic agents and industrial applications.
This versatile compound holds immense potential for various innovative applications in scientific research and industry, thanks to its unique chemical properties and multifaceted reactivity.
Propiedades
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-3-24(20,21)19-8-4-5-12-9-13(6-7-15(12)19)17-25(22,23)14-10-16-18(2)11-14/h6-7,9-11,17H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGDEKHSFJSPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-chlorophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2849844.png)

![2-Amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2849847.png)

![(R)-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B2849851.png)
![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2849852.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849853.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2849860.png)
![N,N-diethyl-4-[(2-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2849862.png)
![N-({2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl}methyl)but-2-ynamide](/img/structure/B2849863.png)
![ethyl 2-(2-((pyridin-3-ylmethyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate oxalate](/img/structure/B2849864.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2849866.png)
